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  • Product: 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
  • CAS: 1261365-53-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

Introduction 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is a highly functionalized heterocyclic compound of significant interest in synthetic chemistry, particularly as a versatile building block in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is a highly functionalized heterocyclic compound of significant interest in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of a fluorine atom, an iodine atom, and a trifluoromethanesulfonate (triflate) group on the pyridine ring offers multiple reaction sites for cross-coupling and nucleophilic substitution reactions. Accurate structural elucidation and purity assessment are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and extensive data from analogous substituted pyridines to predict and interpret the chemical shifts and coupling constants. This approach, rooted in a deep understanding of substituent effects, offers a robust framework for researchers working with this and related compounds.

Molecular Structure and Substituent Effects

The NMR spectrum of a molecule is exquisitely sensitive to its electronic environment. The three key substituents on the pyridine ring—fluorine, iodine, and the triflate group—exert profound and distinct electronic effects that govern the chemical shifts of the remaining ring protons and carbons.

  • Fluorine (at C5): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also possesses a moderate electron-donating mesomeric effect (+M) due to its lone pairs. In pyridines, the inductive effect typically dominates, leading to a general deshielding of nearby nuclei. Furthermore, the fluorine atom will introduce characteristic spin-spin couplings (J-couplings) to adjacent proton and carbon nuclei.[1]

  • Iodine (at C3): Iodine is less electronegative than fluorine but still exhibits an electron-withdrawing inductive effect. Its larger size and polarizability can also influence the local magnetic environment.

  • Trifluoromethanesulfonate (Triflate, OTf, at C2): The triflate group is one of the strongest electron-withdrawing groups used in organic chemistry. The trifluoromethyl (CF₃) group is intensely electron-withdrawing by induction, which in turn makes the sulfonate group a very good leaving group and a powerful deactivating group on the aromatic ring. This strong -I effect will significantly deshield the adjacent ring positions.

These combined effects result in a highly electron-deficient pyridine ring, which will shift the remaining protons and carbons to a lower field (higher ppm) compared to unsubstituted pyridine.

Predicted ¹H NMR Spectrum

The pyridine ring of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate contains two protons. Their predicted chemical shifts and coupling patterns are detailed below. The analysis assumes a standard deuterated solvent such as CDCl₃. It is important to note that solvent choice can influence chemical shifts.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityKey Coupling Constants (J, Hz)
H-47.90 - 8.10Doublet of doublets (dd)³JH4-F5 ≈ 6-8 Hz, ⁴JH4-H6 ≈ 2-3 Hz
H-68.40 - 8.60Doublet of doublets (dd)⁴JH6-F5 ≈ 2-3 Hz, ⁴JH6-H4 ≈ 2-3 Hz
Detailed ¹H NMR Analysis:
  • H-6: This proton is situated ortho to the nitrogen atom and para to the fluorine atom. The strong deshielding effect of the adjacent nitrogen atom, combined with the electron-withdrawing nature of the entire ring, places this proton at the lowest field. It is expected to appear as a doublet of doublets due to coupling with H-4 (a four-bond coupling, ⁴J) and the fluorine at C5 (another four-bond coupling, ⁴J).

  • H-4: This proton is positioned between the iodine and fluorine substituents. It will be deshielded, though less so than H-6. Its signal will be split into a doublet of doublets by coupling to the fluorine at C5 (a three-bond coupling, ³J) and to H-6 (a four-bond coupling, ⁴J). The ³JH-F coupling is typically larger than the ⁴JH-F coupling, which aids in assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, five for the pyridine ring carbons and one for the trifluoromethyl carbon. The strong electron-withdrawing effects of the substituents will cause all pyridine carbons to be significantly downfield compared to pyridine itself.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

CarbonPredicted Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
C-2148 - 152²JC2-F5 ≈ 15-20 Hz
C-390 - 95³JC3-F5 ≈ 3-5 Hz
C-4140 - 144²JC4-F5 ≈ 20-25 Hz
C-5155 - 160¹JC5-F ≈ 240-260 Hz
C-6145 - 149³JC6-F5 ≈ 3-5 Hz
CF₃118 - 122¹JC-F ≈ 315-325 Hz
Detailed ¹³C NMR Analysis:
  • C-2: This carbon is bonded to the highly electron-withdrawing triflate group and is adjacent to the nitrogen, leading to a significant downfield shift. It will exhibit a small coupling to the fluorine at C5 (²JC-F).

  • C-3: This carbon is directly attached to iodine. The "heavy atom effect" of iodine typically shields the attached carbon, moving it significantly upfield relative to other carbons in the ring. This will likely be the most upfield of the pyridine carbon signals.

  • C-4: This carbon is deshielded by the adjacent fluorine and will show a characteristic two-bond coupling to it (²JC-F).

  • C-5: Directly bonded to fluorine, this carbon will exhibit a very large one-bond C-F coupling constant (¹JC-F), which is a definitive feature for its assignment.[1] It will also be significantly deshielded due to the electronegativity of fluorine.

  • C-6: Being ortho to the ring nitrogen, this carbon is shifted downfield. It will show a smaller three-bond coupling to the fluorine (³JC-F).

  • CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three equivalent fluorine atoms, with a very large one-bond C-F coupling constant.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for several minutes.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of approximately 0 to 12 ppm.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio while maintaining resolution.

    • Carefully phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 180 ppm.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

    • Process the data with a larger line broadening (1-2 Hz).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To confirm the ⁴JH4-H6 coupling.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (H-4 to C-4, H-6 to C-6).

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations and unambiguously assign the quaternary carbons. For instance, correlations from H-6 to C-2 and C-4, and from H-4 to C-2, C-5, and C-6 would be expected.

Visualizing the Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering and the key expected NMR correlations that would be used for assignment.

G cluster_protons ¹H Nuclei cluster_carbons ¹³C Nuclei H4 H-4 (~8.0 ppm) H6 H-6 (~8.5 ppm) H4->H6 ⁴J (COSY) C2 C-2 H4->C2 ³J C5 C-5 H4->C5 ²J C6 C-6 H4->C6 ⁴J H6->C2 ³J C4 C-4 H6->C4 ³J H6->C5 ²J C3 C-3

Caption: Key expected 2D NMR (COSY and HMBC) correlations for assignment.

Conclusion

References

  • "NMR spectral characteristics of fluorocontaining pyridines", Fluorine notes, 2017.
  • Gerig, J.T. "Fluorine NMR", eMagRes, 2007. [Link]

  • Pugmire, R.J. and Grant, D.M. "Carbon-13 chemical shifts in substituted benzenes and pyridines", Journal of the American Chemical Society, 1968. [Link]

  • PubChem. "5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate", Compound Summary. [Link]

Sources

Exploratory

5-Fluoro-3-iodopyridin-2-yl Trifluoromethanesulfonate: A Comprehensive Guide to Physical, Chemical, and Synthetic Properties

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are paramount. 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (CAS: 1261365-53...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are paramount. 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (CAS: 1261365-53-0) represents a premier tri-functionalized pyridine building block [1]. This molecule is engineered with three distinct reactive handles: a highly electrophilic C2-triflate, an orthogonal C3-iodide, and a metabolically stabilizing C5-fluorine.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic logic governing its chemoselectivity, and self-validating experimental protocols for its synthesis and downstream application.

Physicochemical Profile

Understanding the baseline physical and chemical properties of this compound is critical for proper handling, storage, and reaction design. The presence of the trifluoromethanesulfonate (triflate) group renders the molecule sensitive to nucleophilic attack and hydrolysis over time, necessitating specific storage conditions[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
CAS Number 1261365-53-0
PubChem CID 50989440
Molecular Formula C₆H₂F₄INO₃S
Molecular Weight 371.05 g/mol
Appearance Colorless to pale yellow oil / low-melting solid
Solubility Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water
Stability / Storage Moisture-sensitive. Store at 2–8 °C under inert gas (Ar/N₂)
Handling Hazards Corrosive/Irritant; potential alkylating/acylating agent properties

Data synthesized from authoritative chemical databases and supplier specifications [1][3].

Mechanistic Insights: The Logic of Orthogonal Functionalization

The true value of 5-fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate lies in its capacity for orthogonal chemoselectivity . As an Application Scientist, one must understand the causality behind why certain bonds react before others.

The C2-Triflate: The Primary Electrophile

In unfunctionalized arenes, a C–I bond typically undergoes oxidative addition with Palladium(0) faster than a C–OTf bond. However, in this pyridine system, the triflate is positioned at C2, directly adjacent to the electronegative pyridine nitrogen. This proximity drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C2–O bond, making it exceptionally electrophilic. Consequently, under mild conditions, the C2-triflate acts as the primary site for cross-coupling (e.g., Suzuki, Stille) or Nucleophilic Aromatic Substitution (S_NAr).

The C3-Iodide: The Secondary Handle

Once the C2 position is functionalized, the C3-iodide remains intact, serving as a secondary handle for subsequent Pd-catalyzed reactions (e.g., Sonogashira, Heck, or Buchwald-Hartwig aminations). This allows for the rapid assembly of complex, di-substituted pyridine architectures without the need for intermediate halogenation steps.

The C5-Fluorine: The Metabolic Shield

The C5-fluorine is not intended as a reactive leaving group. Instead, its strong inductive electron-withdrawing effect further activates the C2 and C3 positions. More importantly, in medicinal chemistry, the C5-fluorine blocks cytochrome P450-mediated oxidation at the electron-rich 5-position, a common metabolic liability in pyridine-containing active pharmaceutical ingredients (APIs).

ReactivityMap Core 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (Tri-functional Scaffold) C2 C2-OTf Position Highly Electrophilic Fast Oxidative Addition Core->C2 Site 1 C3 C3-I Position Orthogonal Leaving Group Secondary Coupling Site Core->C3 Site 2 C5 C5-F Position Metabolic Stability Electron Withdrawing Core->C5 Site 3 Coupling1 Suzuki / Stille / SNAr (Primary Reaction) C2->Coupling1 Coupling2 Sonogashira / Heck (Secondary Reaction) C3->Coupling2 Properties Lipophilicity & pKa Tuning C5->Properties

Figure 1: Reactivity map illustrating the orthogonal functionalization sites of the pyridine scaffold.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed not just as a list of instructions, but as self-validating systems where the causality of each step is explained, and analytical checkpoints ensure the integrity of the process.

Protocol A: Synthesis of the Triflate Scaffold

Objective: Conversion of 5-fluoro-3-iodopyridin-2-ol to the corresponding C2-triflate.

Causality & Design: The reaction utilizes trifluoromethanesulfonic anhydride (Tf₂O). A non-nucleophilic base (2,6-lutidine) is chosen over triethylamine to prevent competitive nucleophilic attack on the highly electrophilic triflating agent or the resulting product.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 5-fluoro-3-iodopyridin-2-ol (10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM) (50 mL).

  • Base Addition: Add 2,6-lutidine (15.0 mmol, 1.5 equiv) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath under a continuous argon atmosphere.

  • Electrophile Addition: Dropwise add Tf₂O (12.0 mmol, 1.2 equiv) over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of dark, polymeric byproducts.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Purification: Wash the combined organic layers with cold 1N HCl (to remove residual lutidine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, 5-10% EtOAc in Hexanes).

Self-Validation Checkpoint: The reaction is self-validating through ¹⁹F NMR analysis. The appearance of a new, highly deshielded singlet near -74 ppm confirms the successful installation of the triflate group (–CF₃), which is distinct from the C5–F signal (typically around -120 to -130 ppm).

SynthesisWorkflow Start 5-Fluoro-3-iodopyridin-2-ol (Starting Material) Reagents Add Tf2O, 2,6-Lutidine in anhydrous DCM at 0 °C Start->Reagents Reaction Stir 1h at 0 °C, then 2h at RT Reagents->Reaction Quench Quench with aq. NaHCO3 Extract with DCM Reaction->Quench Purify Flash Chromatography (Hexanes/EtOAc) Quench->Purify Product Pure 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate Purify->Product

Figure 2: Step-by-step synthetic workflow for the preparation of the C2-triflate.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C2

Objective: Chemoselective arylation at the C2 position, leaving the C3-iodide intact for future elaboration.

Causality & Design: To achieve selectivity for the C2-OTf over the C3-I, mild conditions are paramount. We utilize Pd(dppf)Cl₂ as the catalyst and a mild base (Na₂CO₃) at a moderate temperature (70 °C). High temperatures or strong bases (like KOtBu) would lead to undesired oxidative addition at the C3-I bond, resulting in bis-arylation.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine 5-fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.05 mmol, 1.05 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL), followed by Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Heating: Seal the tube and heat the reaction mixture to 70 °C for 4–6 hours.

    • Causality: Maintaining the temperature strictly at 70 °C provides the thermodynamic control necessary to differentiate between the activation energies of the C2-OTf and C3-I bonds.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the 2-aryl-5-fluoro-3-iodopyridine.

Self-Validation Checkpoint: LC-MS analysis should show the exact mass of the mono-coupled product. The complete disappearance of the –OTf signal in the ¹⁹F NMR spectrum (-74 ppm), while the C5–F signal remains unchanged, definitively validates that the reaction occurred selectively at the C2 position.

References

  • National Center for Biotechnology Information. "5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate, CID 50989440", PubChem. Available at:[Link]

  • NextSDS. "5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate — Chemical Substance Information", NextSDS Database. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate in Pharmaceutical Drug Discovery

Abstract This guide provides a detailed technical overview and practical protocols for the application of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate in pharmaceutical research and development. This uniquely fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed technical overview and practical protocols for the application of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate in pharmaceutical research and development. This uniquely functionalized pyridine building block offers medicinal chemists a powerful tool for the strategic construction of complex molecular architectures. The presence of three distinct reactive sites—a fluorine atom, an iodine atom, and a trifluoromethanesulfonate (triflate) group—enables sequential and site-selective functionalization, accelerating the synthesis of novel drug candidates. We will explore its utility in key palladium-catalyzed cross-coupling reactions, providing field-proven insights and step-by-step methodologies to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of a Multifunctional Building Block

In modern drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a widely employed strategy to optimize the pharmacological profile of lead compounds.[1][2][3][4] Fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[2][3][5] Pyridine rings are ubiquitous scaffolds in approved drugs, valued for their ability to engage in hydrogen bonding and other key interactions within biological systems.

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (CAS No. 1261365-53-0) is a premier example of a building block designed for complex synthesis. Its utility stems from the orthogonal reactivity of its functional groups:

  • Iodine at the C-3 Position: The carbon-iodine bond is the most reactive site for standard palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the initial introduction of diverse substituents at this position with high selectivity.[5]

  • Triflate at the C-2 Position: The triflate group is an excellent leaving group, but the C-OTf bond is typically less reactive than the C-I bond towards oxidative addition by palladium(0). This allows for a second, sequential cross-coupling reaction to be performed at the C-2 position after the C-3 position has been functionalized.[6][7][8]

  • Fluorine at the C-5 Position: This fluorine atom imparts the desirable physicochemical properties mentioned above, influencing the electronics of the pyridine ring and providing a site to block potential metabolic degradation.[2][5]

This inherent hierarchy of reactivity makes the title compound an ideal substrate for the rapid generation of 2,3,5-trisubstituted pyridine libraries, facilitating efficient structure-activity relationship (SAR) studies.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₂F₄INO₃S[9]
Molecular Weight 371.05 g/mol [9]
Appearance Solid[9]
InChI Key FGMROSXFLPQCML-UHFFFAOYSA-N[9]
SMILES Fc1cnc(OS(=O)(=O)C(F)(F)F)c(I)c1[9]

Strategic Application in Sequential Cross-Coupling

The primary application of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is in sequential, palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-OTf bonds allows for a two-step functionalization strategy, which is a cornerstone of efficient library synthesis.

G cluster_0 Synthetic Strategy Workflow start Start: 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate step1 Step 1: Selective Coupling at C-3 (e.g., Suzuki, Sonogashira) start->step1 More reactive C-I bond intermediate Intermediate: 5-Fluoro-3-(R¹)-pyridin-2-yl trifluoromethanesulfonate step1->intermediate step2 Step 2: Coupling at C-2 (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 Less reactive C-OTf bond product Final Product: 2-(R²)-3-(R¹)-5-Fluoropyridine step2->product

Caption: Sequential functionalization workflow.

This approach enables the introduction of two different diversity points (R¹ and R²) in a controlled manner, maximizing the structural variety accessible from a single starting material.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds in pharmaceutical synthesis due to its mild conditions and broad functional group tolerance.[10][11]

Protocol 3.1: Selective Suzuki Coupling at the C-3 Position

This protocol leverages the higher reactivity of the C-I bond to selectively introduce an aryl or heteroaryl group at the C-3 position, leaving the C-2 triflate intact for subsequent transformations.

Materials:

  • 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)[6]

  • Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.03-0.05 eq) to the flask.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane) via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-fluoro-3-(aryl/heteroaryl)pyridin-2-yl trifluoromethanesulfonate intermediate.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a standard, reliable catalyst for Suzuki couplings involving aryl iodides.[6] Its use under these conditions is typically mild enough to avoid significant reaction at the triflate position.

  • Base: K₂CO₃ or K₃PO₄ is used to activate the boronic acid for transmetalation to the palladium center.[10] The choice of base can be critical and may require optimization for specific substrates.

Application Protocol: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures, which are valuable motifs in medicinal chemistry.[12] This reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[12][13]

Protocol 4.1: Selective Sonogashira Coupling at the C-3 Position

Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively at the C-3 position.

Materials:

  • 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

  • Terminal Alkyne (1.2-1.5 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent or co-solvent with THF/DMF)

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add the solvent (e.g., anhydrous THF or DMF).

  • Add the amine base (e.g., Et₃N, 2.5 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_0 Reaction Selection Guide start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N suzuki Suzuki Coupling (with Boronic Acid) cc_bond->suzuki Aryl/Vinyl sonogashira Sonogashira Coupling (with Alkyne) cc_bond->sonogashira Alkynyl buchwald Buchwald-Hartwig Amination (with Amine) cn_bond->buchwald

Caption: Guide for selecting the appropriate coupling reaction.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust palladium-catalyzed method for forming C-N bonds, a critical transformation for synthesizing the countless amine-containing drugs on the market.[14][15][16] With 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate or its C-3 functionalized derivatives, this reaction can target the remaining C-OTf bond.

Protocol 5.1: Buchwald-Hartwig Amination at the C-2 Position

This protocol is designed for the intermediate product obtained from Protocol 3.1 or 4.1, targeting the C-OTf bond. More activating ligands and stronger bases are often required compared to couplings with aryl iodides.[16]

Materials:

  • 5-Fluoro-3-(R¹)-pyridin-2-yl trifluoromethanesulfonate

  • Primary or Secondary Amine (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-4 mol%)

  • A suitable phosphine ligand, e.g., XPhos, SPhos, or BINAP (4-8 mol%)[14]

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equivalents)[15]

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).

  • Add the 5-Fluoro-3-(R¹)-pyridin-2-yl trifluoromethanesulfonate substrate (1.0 eq).

  • Add the anhydrous solvent (e.g., Toluene).

  • Add the amine coupling partner (1.2 eq).

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by LC-MS until the starting triflate is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and carefully quench with water.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Causality Behind Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (a "Buchwald ligand") is crucial for the challenging oxidative addition into the C-OTf bond.[7][17]

  • Base: NaOt-Bu is a strong, non-nucleophilic base often required for these transformations, but it is incompatible with some functional groups.[15] Cs₂CO₃ offers a milder alternative with excellent functional group tolerance.[15]

Summary of Reaction Conditions

The following table provides a general comparison of typical conditions for the selective functionalization of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate. Note that optimization is often required for specific substrates.

ReactionTarget SiteTypical Catalyst SystemTypical BaseTypical Solvent(s)Temperature (°C)
Suzuki-Miyaura C-3 (Iodine)Pd(PPh₃)₄K₂CO₃, K₃PO₄Dioxane, Toluene/H₂O80-100
Sonogashira C-3 (Iodine)PdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMF25-60
Buchwald-Hartwig C-2 (Triflate)Pd₂(dba)₃ / XPhos (or similar)NaOt-Bu, Cs₂CO₃Toluene, Dioxane90-110

Conclusion

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is a highly valuable and versatile building block for pharmaceutical drug discovery. Its well-differentiated reactive sites enable a predictable and powerful strategy for sequential cross-coupling, allowing for the efficient synthesis of complex, highly substituted fluoropyridine derivatives. The protocols outlined in this guide provide robust starting points for researchers to leverage this reagent in the creation of novel molecular entities with enhanced therapeutic potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. Vertex AI Search.
  • National Institutes of Health. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. NIH.
  • MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
  • Chemcas. 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate — Chemical Substance Information. ChemLocus.
  • PubMed. Applications of Fluorine in Medicinal Chemistry. PubMed.
  • National Center for Biotechnology Information. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.
  • ResearchGate. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate.
  • Sigma-Aldrich. 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate. Sigma-Aldrich.
  • ACS Publications. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters.
  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • National Center for Biotechnology Information. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas. PMC.
  • BenchChem. Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3. BenchChem.
  • Semantic Scholar. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
  • ChemicalBook. 5-Fluoro-2-iodopyridine synthesis. ChemicalBook.
  • Chemcas. 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate — Chemical Substance Information. ChemLocus.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • PubChem. 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate. PubChem.
  • Chinese Chemical Society. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Society Journals.
  • SpringerLink. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. SpringerLink.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. BenchChem.
  • Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
  • Organic Chemistry Portal. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Chemistry Portal.
  • Google Patents. Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.
  • ResearchGate. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. ResearchGate.
  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
  • Cardiff University. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA.
  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Fluoro-3-iodopyridin-2-yl Trifluoromethanesulfonate

Abstract & Strategic Context The synthesis of highly functionalized 3-aminopyridines is of paramount importance in modern drug discovery, frequently serving as core pharmacophores in therapeutics such as GPBAR1 (TGR5) ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Context

The synthesis of highly functionalized 3-aminopyridines is of paramount importance in modern drug discovery, frequently serving as core pharmacophores in therapeutics such as GPBAR1 (TGR5) agonists[1]. 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate represents a highly versatile, yet challenging, di-electrophilic building block. It possesses three distinct reactive sites: a C5-fluoro, a C3-iodo, and a C2-triflate group.

This application note details a robust, chemoselective Buchwald-Hartwig amination protocol designed to exclusively couple primary or secondary amines at the C3-iodine position, while strictly preserving the highly sensitive C2-triflate for subsequent orthogonal functionalization (e.g., Suzuki-Miyaura cross-coupling).

Mechanistic Rationale & Causality of Experimental Choices

Achieving absolute chemoselectivity on a di-electrophilic scaffold requires precise tuning of the catalytic cycle. The key variables of the Buchwald–Hartwig amination—halide, ligand, base, and solvent—are deeply interrelated, and changes to one drastically impact the relative transition state energies[2].

  • Electrophile Differentiation (Oxidative Addition): Palladium(0) undergoes oxidative addition into the C–I bond at a significantly faster rate than the C–OTf bond. This is driven by the lower bond dissociation energy (BDE) of the C–I bond and the higher polarizability of the iodine atom. Consequently, aryl iodides predominantly undergo C–N aminations before triflates are engaged[3].

  • Ligand Selection (Xantphos): While oxidative addition favors the C3-position, off-cycle resting states or slow reductive elimination can lead to competitive C2-OTf insertion. We utilize Xantphos , a bidentate phosphine with a wide natural bite angle (~111°). This wide bite angle sterically forces the intermediate Pd(II) complex toward a geometry that dramatically accelerates reductive elimination, preventing the catalyst from migrating or engaging the triflate.

  • Base Selection (Cs₂CO₃): The C2-triflate on an electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) and basic hydrolysis. The use of weak, non-nucleophilic bases is critical; strong alkoxide bases like NaOtBu will cause rapid competitive cleavage of the triflate group[4]. Cs₂CO₃ is basic enough to deprotonate the Pd-coordinated amine but mild enough to leave the C2-OTf intact.

  • Solvent (Anhydrous 1,4-Dioxane): A moderately polar, strictly anhydrous ethereal solvent is required to partially solubilize the inorganic base while completely excluding water, which would otherwise hydrolyze the triflate at elevated temperatures.

Reaction Pathway Visualization

G Substrate 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate Pd0 Pd(0)Ln Active Catalyst Substrate->Pd0 + Catalyst OA_I Oxidative Addition (C3-I) Kinetically Favored Pd0->OA_I High Chemoselectivity (Xantphos, Cs2CO3) OA_OTf Oxidative Addition (C2-OTf) Competing Pathway Pd0->OA_OTf Poor Ligand Choice or Strong Base (NaOtBu) AmineCoord Amine Coordination & Base Deprotonation OA_I->AmineCoord SideProduct 2-Amino-5-fluoro-3-iodopyridine (Undesired Cleavage/S_NAr) OA_OTf->SideProduct RedElim Reductive Elimination AmineCoord->RedElim Product 3-Amino-5-fluoro-pyridin-2-yl trifluoromethanesulfonate (Target Product) RedElim->Product

Figure 1: Chemoselective Pd-catalyzed amination pathways of the di-electrophilic pyridine substrate.

Optimization & Quantitative Data

To validate the mechanistic hypothesis, various conditions were screened using morpholine as the model amine. The data below demonstrates the critical nature of the Base/Ligand pairing.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)C3:C2 Selectivity
1 Pd₂(dba)₃ (5 mol%) Xantphos Cs₂CO₃ 1,4-Dioxane 80 88 >95:5
2Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃1,4-Dioxane806282:18
3Pd₂(dba)₃ (5 mol%)XantphosNaOtBu1,4-Dioxane80<10N/A (Decomp.)
4Pd(OAc)₂ (10 mol%)BrettPhosK₃PO₄Toluene1007488:12

Table 1: Optimization of reaction conditions. Yields determined by quantitative LC-MS using 1,3,5-trimethoxybenzene as an internal standard.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the triflate group is maintained throughout the workflow.

Materials Required:
  • 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (1.0 equiv, 1.0 mmol, 371.0 mg)

  • Amine nucleophile (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%, 45.8 mg)

  • Xantphos (0.10 equiv, 10 mol%, 57.9 mg)

  • Cs₂CO₃ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol, 651.6 mg)

  • 1,4-Dioxane (Extra Dry, over molecular sieves) (10.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv, 0.5 mmol)

Step-by-Step Methodology:
  • Glovebox Preparation (Critical Step): Transfer the Pd₂(dba)₃, Xantphos, and anhydrous Cs₂CO₃ into an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar. Rationale: Atmospheric moisture will lead to the formation of hydroxide ions from the carbonate base, which will rapidly hydrolyze the C2-triflate at 80 °C.

  • Substrate Addition: Add 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate and the internal standard (1,3,5-trimethoxybenzene) to the Schlenk tube.

  • Solvent & Amine Addition: Seal the Schlenk tube with a rubber septum and remove it from the glovebox. Connect to a Schlenk line (N₂/Vacuum). Inject 10.0 mL of anhydrous 1,4-dioxane followed by the amine (1.2 mmol) via a gas-tight syringe.

  • Degassing: Sparge the reaction mixture with ultra-pure Nitrogen for 10 minutes. Rationale: Oxygen must be excluded to prevent the oxidation of the phosphine ligand and the degradation of the Pd(0) active species.

  • Thermal Activation: Replace the septum with a Teflon screw-cap under a positive flow of N₂. Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • In-Process Control (Self-Validation): After 4 hours, cool the reaction briefly. Under N₂, withdraw a 10 µL aliquot, dilute with 1 mL of LC-MS grade Acetonitrile (do not use aqueous buffers for the dilution to prevent artifactual triflate hydrolysis in the vial), and filter through a 0.2 µm PTFE syringe filter. Analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material (m/z 371) and the appearance of the product mass. Ensure no peak corresponding to the hydrolyzed pyridinol (loss of -SO₂CF₃) is present.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-amino-5-fluoro-pyridin-2-yl trifluoromethanesulfonate.

References

  • WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists. Google Patents. URL:[1]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters - ACS Publications. URL:[Link][3]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC - National Institutes of Health. URL:[Link][4]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. URL:[Link][2]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Stepwise Orthogonal Functionalization of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

Introduction In the landscape of modern drug discovery and materials science, the ability to precisely construct complex molecular architectures is paramount. Polysubstituted pyridine scaffolds are privileged motifs foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the ability to precisely construct complex molecular architectures is paramount. Polysubstituted pyridine scaffolds are privileged motifs found in a vast array of pharmaceuticals and functional materials, making their efficient synthesis a critical objective for medicinal and synthetic chemists.[1][2] The trifunctional building block, 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate, offers a powerful platform for creating molecular diversity through a series of controlled, stepwise reactions. Its unique arrangement of three distinct reactive centers—an iodo group, a triflate group, and a fluoro group—allows for a highly predictable and selective functionalization sequence.

This guide provides a comprehensive overview of the principles and protocols for the orthogonal functionalization of this versatile scaffold. We will explore the underlying principles of chemoselectivity that govern the reactivity of each site and provide detailed, field-proven protocols for leveraging this hierarchy to achieve trisubstitution in a controlled manner.

Core Principles of Chemoselectivity

The successful stepwise functionalization of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate hinges on the distinct reactivity of its three leaving groups. The generally accepted hierarchy for palladium-catalyzed cross-coupling and nucleophilic substitution is:

C3-Iodo > C2-Triflate (for Pd-coupling) >> C5-Fluoro (for SNAr)

Palladium-Catalyzed Cross-Coupling: The C-I vs. C-OTf Dichotomy

The first two functionalization steps rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The key to selectivity lies in the initial, rate-determining step of the catalytic cycle: oxidative addition of the aryl electrophile to a Pd(0) complex.

The C-I bond is significantly weaker and more polarizable than the C-OTf bond. Consequently, it undergoes oxidative addition to Pd(0) much more readily and under milder conditions.[3][4] This substantial difference in reactivity allows for the selective functionalization of the C3-iodo position while leaving the C2-triflate group intact for a subsequent, independent coupling reaction.[5] While aryl triflates are excellent electrophiles for cross-coupling, they often require more forcing conditions or specialized catalyst systems to react, providing a clear orthogonal handle.[5][6]

Nucleophilic Aromatic Substitution (SNAr): Activating the C-F Bond

The C-F bond is the strongest single bond to carbon and is typically inert to the conditions used for palladium-catalyzed cross-coupling. However, its reactivity is unlocked under the paradigm of Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient pyridine ring at the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[7][8] Aromaticity is then restored upon the expulsion of the fluoride ion.

The high electronegativity of fluorine paradoxically makes it an excellent leaving group in SNAr reactions because it strongly activates the ring for the initial, rate-determining nucleophilic attack.[7][8] The conditions for SNAr—typically involving a strong base and a polar aprotic solvent at elevated temperatures—are completely orthogonal to those of palladium catalysis, ensuring that this transformation can be performed as a final step without disturbing the groups installed at the C2 and C3 positions.

Strategic Functionalization Pathway

The differential reactivity of the three leaving groups enables a logical and highly efficient three-step synthetic sequence. This pathway allows for the introduction of three different points of diversity (R¹, R², and Nu) onto the pyridine core.

G start_node start_node step_node step_node intermediate_node intermediate_node final_node final_node A 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate B Step 1: Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) @ C3-Iodo Position A->B R¹-B(OH)₂ or R¹-acetylene C 5-Fluoro-3-(R¹)-pyridin-2-yl trifluoromethanesulfonate B->C D Step 2: Pd-Catalyzed Coupling (e.g., Buchwald-Hartwig) @ C2-Triflate Position C->D R²-H (e.g., Amine) E 5-Fluoro-3-(R¹)-2-(R²)-pyridine D->E F Step 3: Nucleophilic Aromatic Substitution (SNAr) @ C5-Fluoro Position E->F Nucleophile (Nu-H) G 5-(Nu)-3-(R¹)-2-(R²)-pyridine (Trisubstituted Product) F->G

Figure 1: Stepwise orthogonal functionalization strategy.

Detailed Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C3-Iodo Position

This protocol leverages mild conditions to selectively couple an aryl or vinyl boronic acid at the most reactive C-I bond, preserving the C-OTf group for subsequent functionalization.

Rationale for Reagent Selection:

  • Catalyst: PdCl₂(dppf) is chosen for its high efficiency and functional group tolerance in coupling aryl iodides under relatively mild conditions.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to facilitate transmetalation without promoting the hydrolysis of the sensitive triflate group, a common side reaction with stronger bases or in highly aqueous environments.[5]

  • Solvent: A mixture of 1,4-dioxane and water provides the necessary solubility for both the organic and inorganic reagents.

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv.).

  • Add anhydrous 1,4-dioxane and water to form a 4:1 mixture (to achieve a final concentration of ~0.1 M with respect to the starting material).

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-fluoro-3-aryl-pyridin-2-yl trifluoromethanesulfonate intermediate.

Boronic Acid PartnerTypical Isolated Yield
Phenylboronic acid85-95%
4-Methoxyphenylboronic acid88-96%
3-Thienylboronic acid80-90%
Vinylboronic acid pinacol ester75-85%
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C2-Triflate Position

This protocol targets the remaining C-OTf group on the product from Protocol 1, using a catalyst system robust enough for the less reactive triflate leaving group.

Rationale for Reagent Selection:

  • Catalyst/Ligand: A combination of Pd₂(dba)₃ and a specialized biaryl phosphine ligand like Xantphos is highly effective for coupling aryl triflates. These bulky, electron-rich ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9][10]

  • Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base often required for the efficient deprotonation of the amine and for facilitating the catalytic cycle with aryl triflates.[6]

  • Solvent: Anhydrous toluene or 1,4-dioxane are excellent solvents for this transformation, providing good solubility and high boiling points.

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add the 5-fluoro-3-aryl-pyridin-2-yl trifluoromethanesulfonate intermediate (1.0 equiv., from Protocol 1), cesium carbonate (2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.), and Xantphos (0.05 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene or 1,4-dioxane (~0.1 M concentration), followed by the desired primary or secondary amine (1.3 equiv.).

  • Stir the reaction mixture at 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 2-amino-5-fluoro-3-aryl-pyridine.

Amine PartnerTypical Isolated Yield
Morpholine80-92%
Benzylamine75-88%
Aniline70-85%
N-Methylpiperazine78-90%
Protocol 3: Final Nucleophilic Aromatic Substitution (SNAr) at the C5-Fluoro Position

This final step functionalizes the C5 position via SNAr, a reaction class completely orthogonal to the preceding palladium-catalyzed couplings.

Rationale for Reagent Selection:

  • Base/Solvent: A strong base like potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as DMSO is highly effective. The base deprotonates the nucleophile, and the solvent promotes the formation of the charged Meisenheimer intermediate.[7]

  • Nucleophile: A wide range of O-, N-, and S-based nucleophiles can be employed. This protocol uses an alcohol as a representative example.

Step-by-Step Methodology:

  • In a reaction vessel under an inert atmosphere, dissolve the nucleophile (e.g., benzyl alcohol) (1.5 equiv.) in anhydrous DMSO (~0.2 M).

  • Carefully add potassium tert-butoxide (KOtBu) (1.4 equiv.) portion-wise at room temperature and stir for 15 minutes to generate the nucleophilic alkoxide.

  • Add a solution of the 2-amino-5-fluoro-3-aryl-pyridine (1.0 equiv., from Protocol 2) in anhydrous DMSO.

  • Heat the reaction mixture to 90-120 °C. Monitor the disappearance of the starting material by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature and carefully quench by pouring it into a stirred mixture of water and ice.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final trisubstituted pyridine.

General Laboratory Workflow

The successful implementation of this multi-step synthesis requires careful planning and execution at each stage, from reaction setup to final product analysis.

G setup_node setup_node reaction_node reaction_node workup_node workup_node analysis_node analysis_node A Reaction Setup - Flame-dry glassware - Weigh reagents - Inert atmosphere B Reaction - Add solvents/reagents - Heat & stir - Monitor progress (LC-MS) A->B C Workup & Extraction - Quench reaction - Phase separation - Dry organic layer B->C D Purification - Concentrate crude - Flash chromatography C->D E Analysis & Characterization - NMR, HRMS - Purity check D->E

Figure 2: General laboratory workflow for each synthetic step.

Conclusion

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate stands out as a supremely versatile building block for the synthesis of complex, polysubstituted pyridines. The predictable reactivity hierarchy of its iodo, triflate, and fluoro groups provides a robust platform for stepwise, orthogonal functionalization. By carefully selecting reaction conditions, researchers can selectively address each position with a variety of transformations, including Suzuki, Buchwald-Hartwig, and SNAr reactions. The protocols detailed herein offer a validated roadmap for leveraging this powerful scaffold, enabling the efficient generation of diverse molecular libraries for applications in drug discovery, agrochemicals, and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Dunsford, J. J., & Glorius, F. (2022).
  • Various Authors. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Comins, D. L., & Schilling, S. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Wikipedia contributors. (n.d.).
  • Gattringer, J., et al. (2025).
  • Neumann, C. N., & Yoon, T. P. (2020).
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • Serec, K., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed.
  • Rago, A. J., et al. (2012). Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate.
  • Chemical Substance Information. (n.d.).
  • Chem-Station. (2009). Buchwald-Hartwig Cross Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kovács, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Zhang, W., & Lu, Y. (n.d.).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate AldrichCPR.
  • Varga, E., et al. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing).
  • Wang, D., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • Smith, A. M., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
  • Vyvyan, J. R., et al. (n.d.).
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton - University of Southampton.
  • Nakao, Y., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • Sharma, G., et al. (2020).
  • Smith, A. M., et al. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • Chen, Y., et al. (n.d.).
  • Yoshimura, A., et al. (2018). Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. Beilstein Journal of Organic Chemistry.
  • PubChem. (n.d.). 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate.
  • Abdelgayed, S. S., et al. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. MDPI.
  • Gouverneur, V., et al. (2020). Fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds.
  • Yoshimura, A., et al. (2018). Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. Beilstein Journals.
  • Various Authors. (n.d.). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. SlideShare.
  • Miles, E. W., & Phillips, R. S. (n.d.). Isomerization of (3S)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of 5-Fluoro-3-iodopyridin-2-yl triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate. This substrate presents unique challenges due to its multiple reactive sites and the presence of a pyridine nitrogen, which can influence catalyst activity. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your palladium catalyst loading and troubleshoot common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection and loading for this specific and challenging electrophile.

Q1: What is a typical starting palladium catalyst loading for a complex substrate like 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate?

A typical starting point for catalyst loading in Suzuki-Miyaura reactions ranges from 0.5 to 2.5 mol%.[1] However, for a substrate as complex as 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate, we recommend a slightly higher initial loading, between 1 to 3 mol% , when using a standard catalyst system like Pd(PPh₃)₄. This substrate is considered challenging due to the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and deactivate the palladium center.[2][3] Highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, may allow for significantly lower loadings, but starting in the 1-3 mol% range provides a robust baseline for initial screening experiments.

Q2: My substrate has both an iodo and a triflate group. Which will react, and how does that affect my catalyst choice?

In palladium-catalyzed cross-coupling reactions, the relative reactivity of leaving groups generally follows the order: I > Br > OTf >> Cl.[4] Therefore, the carbon-iodine bond will be the primary site of oxidative addition. The triflate (OTf) group is also an excellent leaving group but is less reactive than iodide. This high reactivity at the C-I bond means that a broad range of palladium catalysts can be effective. However, to ensure high selectivity and prevent potential side reactions at the triflate position under harsh conditions, a highly active and selective catalyst system is still paramount.

Q3: How does the choice of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed complex) affect the required loading?

The choice of precatalyst is critical.

  • In-situ Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are often more cost-effective and allow for flexibility in screening different ligands and Pd:ligand ratios.[1] They require reduction from Pd(II) or a ligand exchange to generate the active Pd(0) species in the reaction mixture. This activation step can sometimes be inefficient, potentially requiring a slightly higher initial loading.

  • Pre-catalysts (e.g., Pd(dppf)Cl₂, Buchwald Precatalysts): These are well-defined, air-stable Pd(II) complexes that reliably and reproducibly generate the active Pd(0) catalyst under reaction conditions.[1] Their efficiency in generating the active species often allows for the use of lower and more consistent catalyst loadings, which is highly advantageous for complex substrates where reproducibility is key.[1][5]

For this specific substrate, starting with a robust pre-catalyst featuring a bulky, electron-rich ligand is often a more reliable strategy.

Q4: What are the immediate signs of incorrect catalyst loading?

  • Too Low: The most obvious sign is a sluggish reaction or low conversion of your starting material, assuming all other reagents are pure and conditions are appropriate.[2] If the reaction stalls after a certain percentage of conversion, it may indicate that the catalyst has deactivated and an insufficient amount was present to complete the reaction.

  • Too High: While less common, excessively high catalyst loading can sometimes lead to an increase in side reactions, such as the homocoupling of your boronic acid partner.[3] It also increases the cost and the amount of residual palladium in your product, which can be problematic in pharmaceutical applications.[6] If you observe a significant amount of homocoupled byproduct, consider reducing the catalyst loading.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem Area: Low or No Conversion

Q: My reaction shows little to no product formation. I suspect my catalyst loading is too low. What is the first diagnostic step?

Before increasing the catalyst loading, it is crucial to verify the integrity of your entire experimental setup. The active Pd(0) catalyst is highly sensitive to oxygen.[7]

Initial Diagnostic Checklist:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged and is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Any oxygen present will rapidly deactivate the Pd(0) catalyst.[7]

  • Solvent and Reagent Quality: Confirm that your solvents were thoroughly degassed. Check the purity and stability of your boronic acid; boronic acids can degrade over time, leading to protodeboronation.[2][7] Ensure your base is anhydrous and finely powdered.[7]

  • Temperature: Verify your reaction temperature. Oxidative addition can be temperature-sensitive, and insufficient heat may prevent the reaction from initiating.

If all these factors are confirmed to be optimal, then a stepwise increase in catalyst loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%) is a logical next step.

Q: I've increased the catalyst loading, but the yield hasn't improved. What other factors could be causing catalyst deactivation?

If increasing the catalyst amount does not improve the yield, the issue is likely related to catalyst deactivation or inhibition rather than loading.

  • Ligand Instability or Inappropriateness: The pyridine nitrogen on your substrate can coordinate to the palladium center, effectively poisoning the catalyst.[2][3] This is a common issue with heteroaryl substrates. The solution is to use a ligand that can prevent or minimize this inhibitory binding. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are often required.[5][8] These ligands form stable, coordinatively saturated complexes that facilitate the catalytic cycle while sterically hindering the approach of the pyridine nitrogen to the metal center.

  • Formation of Palladium Black: If you observe a black precipitate, this is likely "palladium black"—aggregated, inactive palladium metal.[9] This indicates that the ligand is failing to stabilize the Pd(0) intermediate. You may need to increase the ligand-to-palladium ratio (a common starting point is 1:1.2 to 1:2 Pd:ligand) or switch to a more robust, chelating ligand.[9]

Problem Area: Formation of Side Products

Q: I'm seeing significant homocoupling of my boronic acid. How is this related to catalyst loading?

Homocoupling of the boronic acid can be exacerbated by the presence of oxygen and can sometimes be influenced by catalyst loading.[3] If the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to other pathways, homocoupling can become more prevalent. While not always directly caused by high catalyst loading, an inefficient catalytic cycle can be a root cause.

Mitigation Strategies:

  • Ensure Rigorous Inert Atmosphere: Oxygen is a known promoter of homocoupling.

  • Optimize the Base and Solvent: The choice of base and solvent system can significantly impact the rate of transmetalation. Screening bases like K₃PO₄ or Cs₂CO₃ is recommended.[7]

  • Re-evaluate the Ligand: A more electron-rich ligand can accelerate the reductive elimination step, which may disfavor competing side reactions.

Q: Protodeboronation is consuming my boronic acid. How can I mitigate this?

Protodeboronation is the undesired reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[2] This is often promoted by water and certain bases, especially at elevated temperatures.[2]

Solutions:

  • Use Fresh Reagents: Use fresh, high-purity boronic acid. Over time, boronic acids can degrade.

  • Switch to a Boronic Ester: Consider using a more stable boronic acid derivative, such as a pinacol ester, which is less prone to protodeboronation.[7]

  • Optimize the Base: Avoid bases that can promote this side reaction. Anhydrous, finely powdered K₃PO₄ is often a good choice.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a small-scale experiment to efficiently screen different catalyst loadings.

  • Preparation: In a glovebox or under a robust inert atmosphere, add 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.) to a series of labeled reaction vials.

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in your chosen degassed solvent (e.g., dioxane, toluene). This ensures accurate dispensing of small quantities.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).

  • Reaction: Add the remaining degassed solvent to each vial to reach the target concentration. Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot (under inert conditions if possible) and analyzing it by LC-MS or GC-MS.[3][10] This provides crucial data on conversion rates and byproduct formation.

  • Analysis: Compare the yield and impurity profile across the different catalyst loadings to identify the optimal range.

Table 1: Recommended Starting Conditions for Catalyst System Screening
Pd PrecatalystLigandTypical Pd Loading (mol%)Recommended Pd:Ligand RatioNotes
Pd₂(dba)₃SPhos0.5 - 2.01 : 2.2A highly active system for heteroaryl couplings.[5]
Pd(OAc)₂XPhos1.0 - 3.01 : 2.2Another robust Buchwald system, good for challenging substrates.[8]
PEPPSI-IPrNone1.0 - 3.0N/AAn effective NHC pre-catalyst, often shows good stability.
Pd(PPh₃)₄None2.0 - 5.0N/AA classic catalyst; may require higher loading and temperature.[8]

Part 4: Mechanistic Insights & Workflows

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-I)L2 Pd(0)L2->OA_Complex Oxidative Addition (+ Ar-I) TM_Complex Transmetalation Complex (Ar-Pd(II)-Ar')L2 OA_Complex->TM_Complex Transmetalation (+ Ar'-B(OH)2, Base) Product Ar-Ar' TM_Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Low Yield or No Reaction check_basics Verify Inert Atmosphere & Reagent/Solvent Purity start->check_basics pd_black Is Palladium Black Visible? check_basics->pd_black Basics OK increase_ligand Increase Ligand:Pd Ratio or Switch to Chelating Ligand pd_black->increase_ligand Yes no_improvement Still No Improvement? pd_black->no_improvement No screen_params Systematically Screen: 1. Ligand 2. Base 3. Solvent no_improvement->screen_params Yes increase_loading Stepwise Increase of Catalyst Loading no_improvement->increase_loading No, but sluggish

Caption: A workflow diagram for troubleshooting low yields.

References

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • de Vries, A. H. M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Hong, Y., & Wipf, P. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

Sources

Optimization

Minimizing dehalogenation side reactions of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

A Guide to Minimizing Dehalogenation Side Reactions in Cross-Coupling Chemistry Welcome to the technical support resource for 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Dehalogenation Side Reactions in Cross-Coupling Chemistry

Welcome to the technical support resource for 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and mitigate the common and often yield-limiting side reaction of dehalogenation, particularly deiodination, during cross-coupling applications.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate.

Q1: What is dehalogenation in the context of this molecule? Dehalogenation is an undesired side reaction where a halogen atom on the pyridine ring is replaced by a hydrogen atom.[1][2] For 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate, this almost exclusively manifests as deiodination , converting the starting material into 5-Fluoro-pyridin-2-yl trifluoromethanesulfonate. This byproduct consumes your starting material, lowers the yield of the desired coupled product, and can complicate purification.[1]

Q2: Why is the iodine atom preferentially lost over the fluorine or triflate group? The susceptibility of a group to undergo oxidative addition to a palladium(0) catalyst is directly related to the carbon-leaving group bond strength. The bond dissociation energies follow the trend C-F > C-O(Tf) > C-Br > C-I.[3] The Carbon-Iodine (C-I) bond is the weakest, making it the most reactive site for palladium insertion and, consequently, the most prone to the competing dehalogenation side reaction.[2][3] The C-F bond is exceptionally strong and typically remains intact under these conditions.

Q3: What is the primary mechanism of deiodination? The most accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1][4] This highly reactive intermediate can arise from several sources within the reaction mixture, including the base, solvent, or trace amounts of water.[1][3] Once the desired Ar-Pd(II)-I intermediate is formed via oxidative addition, a competing pathway can occur where a hydride ligand displaces the iodide, leading to an Ar-Pd(II)-H species. Subsequent reductive elimination then releases the undesired deiodinated arene instead of the cross-coupled product.[4]

cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Dehalogenation Pathway SM Ar-I (Starting Material) ArPdI Ar-Pd(II)-I SM:e->ArPdI:w Oxidative Addition Pd0 Pd(0)L_n ArPdR Ar-Pd(II)-R ArPdI:e->ArPdR:w Transmetalation ArPdH Ar-Pd(II)-H ArPdI:s->ArPdH:w Hydride Transfer Partner Coupling Partner (e.g., R-B(OH)2) Product Ar-R (Desired Product) ArPdR:e->Product:w Reductive Elimination Product->Pd0 Catalyst Regeneration PdH_Source Hydride Source (Base, Solvent, H2O) PdH [Pd-H] PdH_Source->PdH Byproduct Ar-H (Deiodinated Byproduct) ArPdH:e->Byproduct:w Reductive Elimination Byproduct->Pd0 Catalyst Regeneration

Figure 1. Competing pathways of cross-coupling and dehalogenation.

Q4: How can I detect and quantify dehalogenation byproducts? Standard analytical techniques are effective for identifying the deiodinated product:

  • Thin Layer Chromatography (TLC): The dehalogenated product is typically less polar and will have a higher Rf value than the starting iodo-pyridine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile byproduct by its mass-to-charge ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction progress and quantifying the ratio of starting material, product, and byproduct.

  • ¹H NMR Spectroscopy: The proton that replaces the iodine atom will appear as a new signal in the aromatic region of the spectrum, which can be used for quantification if an internal standard is used.

Q5: What are the optimal storage conditions for 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate? To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best kept refrigerated and protected from light and moisture. The triflate group can be susceptible to hydrolysis, so exposure to water should be minimized.

Troubleshooting Guide: Deiodination

This section provides a systematic approach to troubleshoot and minimize deiodination in your cross-coupling reaction.

Problem: Significant deiodination byproduct is observed, resulting in low product yield.

This is the most common issue encountered. The solution often lies in systematically optimizing the reaction components that can generate or interact with palladium-hydride species.

Start High Deiodination Observed Step1 1. Optimize Base Start->Step1 Step2 2. Optimize Ligand Step1->Step2 If issue persists Step3 3. Change Solvent Step2->Step3 If issue persists Step4 4. Lower Temperature Step3->Step4 If issue persists End Minimized Deiodination Step4->End Optimized

Figure 2. A systematic workflow for troubleshooting deiodination.
Cause A: Inappropriate Base Selection

Expertise & Experience: The choice of base is arguably the most critical factor. Strong alkoxide bases (e.g., NaOᵗBu, KOᵗBu) are known to generate Pd-H species, especially at elevated temperatures, directly promoting dehalogenation.[1][3] Weaker, non-nucleophilic inorganic bases are much less likely to act as hydride donors.

Solution: Switch to a weaker, non-hydridic base. A screening of bases is highly recommended.

BaseTypepKa (Conjugate Acid)Comments
Avoid/Use Cautiously
NaOᵗBu, KOᵗBuStrong Alkoxide~19High risk of promoting dehalogenation.[3][5] Use only if absolutely necessary for catalyst turnover.
Recommended
K₃PO₄Weak Inorganic12.3 (for HPO₄²⁻)Excellent choice for many couplings, good solubility in mixed solvent systems.[1]
Cs₂CO₃Weak Inorganic10.3 (for HCO₃⁻)Often provides high yields and minimizes side reactions due to the solubilizing effect of the Cs⁺ cation.[1][3]
K₂CO₃Weak Inorganic10.3 (for HCO₃⁻)A cost-effective alternative to Cs₂CO₃, though sometimes less effective.[6]
KFWeak Inorganic3.2 (for HF)Useful in Suzuki couplings, particularly when dealing with base-sensitive functional groups.[7]
Cause B: Suboptimal Ligand Choice

Expertise & Experience: The ligand plays a crucial role in modulating the reactivity of the palladium center. The desired reductive elimination step to form the C-C or C-N bond is in direct competition with the undesired reductive elimination of the dehalogenated arene. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[3][4][6]

Solution: Employ bulky, electron-rich ligands. If using a simple catalyst like Pd(PPh₃)₄ is failing, switch to a more advanced catalyst system.

Ligand FamilyExample LigandsKey Features
Buchwald Ligands XPhos, SPhos, RuPhosSterically demanding and highly electron-donating biaryl phosphines. Excellent for suppressing dehalogenation in challenging couplings.[6]
Ferrocenyl Ligands dppfBidentate ligand that can stabilize the palladium center, though may be less effective than modern Buchwald ligands for this specific issue.[8]
NHC Ligands IPr, IMesStrong σ-donors that form very stable palladium complexes, often highly active and resistant to pathways leading to dehalogenation.[5][9]
Cause C: High Reaction Temperature or Prolonged Reaction Time

Expertise & Experience: Dehalogenation, like many side reactions, has a kinetic profile that can be favored at higher temperatures.[1][6] Catalyst decomposition can also increase at elevated temperatures, leading to less selective catalytic species.

Solution:

  • Lower the Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Even a 10-20 °C reduction can significantly suppress byproduct formation.

  • Monitor Closely: Use LC-MS or GC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating, which can lead to product degradation or increased byproduct formation.[6]

Cause D: Solvent Effects

Expertise & Experience: Solvents can be an often-overlooked source of hydrides. Protic solvents like alcohols are direct hydride sources.[2] Some aprotic polar solvents, like DMF, can also promote dehalogenation under certain conditions.[3][10]

Solution:

  • Use Anhydrous, Aprotic Solvents: Toluene, Dioxane, and THF are generally preferred.[1] Always use anhydrous solvents to minimize water, which can also be a hydride source.[3]

  • Avoid Protic Solvents: If a co-solvent is needed for solubility, avoid alcohols if dehalogenation is a problem.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Deiodination in a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate while actively suppressing deiodination.

Materials:

  • 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-6 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), dried

  • Anhydrous Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate, the arylboronic acid, the palladium pre-catalyst, and K₃PO₄.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed anhydrous toluene and water via syringe.

  • Place the vial in a pre-heated reaction block at 80 °C.

  • Stir the reaction and monitor its progress by LC-MS every 1-2 hours.

  • Upon completion (consumption of starting material), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to isolate the desired product.

Trustworthiness: This self-validating system combines a state-of-the-art pre-catalyst and a bulky, electron-rich ligand (XPhos) with a non-hydridic base (K₃PO₄) and a suitable aprotic solvent. The conditions are deliberately chosen to kinetically favor the desired cross-coupling over the deiodination pathway.

References

  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

  • Benchchem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.

  • Benchchem. Technical Support Center: Preventing Dehalogenation in Polyhalogenated Compounds.

  • Fu, G. C., et al. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.

  • Fu, G. C., et al. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.

  • Jiao, N., et al. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters.

  • Nolan, S. P., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.

  • Leonori, D., et al. Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. RSC Publishing.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Verpoort, F., et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.

  • Scherer, M. M., et al. Influence of Organic Ligands on the Reduction of Polyhalogenated Alkanes by Iron(II). Environmental Science & Technology.

  • Wang, J., et al. The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate.

  • Wang, X., et al. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC.

  • Jiao, N., et al. Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. MDPI.

  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.

  • Kumar, V., et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.

  • de Vries, J. G., et al. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews.

  • Wikipedia. Buchwald–Hartwig amination.

  • NextSDS. 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate — Chemical Substance Information.

  • Lipshutz, B. H., et al. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC.

  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.

  • Nolan, S. P., et al. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.

  • Gungor, D., et al. A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. ResearchGate.

  • Takeda, Y., et al. Dehalogenation of Aryl Halides by 9‐Fluorenol Catalysis. Chemistry - An Asian Journal.

  • Patel, B. K., et al. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.

  • Reddit. significant dehalogenation in stille coupling.

  • Read, M., et al. Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry.

  • Zhang, W., et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.

  • Amgen. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Sigma-Aldrich. 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Lumen Learning. Palladium catalyzed couplings.

  • Benchchem. Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3.

  • NextSDS. 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate — Chemical Substance Information.

  • Schafer, M., et al. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal.

  • PubChem. 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Organic Chemistry Portal. Synthesis of iodoarenes.

  • Morken, J. P., et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC.

  • Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.

  • Semantic Scholar. [Stability of 5-fluorouracil solutions according to different parameters].

  • University of Cambridge. Fluorination Reactions.

  • UCLouvain. Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags.

Sources

Troubleshooting

Overcoming steric hindrance in 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate couplings

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the orthogonal functionalization of densely substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the orthogonal functionalization of densely substituted heterocycles. The molecule 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is a classic "steric nightmare" but also a highly valuable linchpin for drug discovery.

The adjacent C2-triflate (OTf) and C3-iodine (I) create a highly congested microenvironment. While the carbon-iodine bond is intrinsically more reactive toward oxidative addition, the bulky C2-OTf group can impede catalyst approach. Furthermore, the electron-withdrawing fluorine at C5 makes the pyridine ring highly electrophilic, increasing the risk of premature triflate hydrolysis.

This guide provides field-proven, self-validating protocols and troubleshooting steps to help you master the chemoselective coupling of this challenging substrate[1].

Part 1: The Causality of Chemoselectivity

To successfully achieve orthogonal cross-coupling, you must manipulate both the intrinsic leaving group reactivity (-I > -OTf) and the steric environment of the palladium catalyst[1].

  • Steric Shielding & Ligand Bite Angle : A highly bulky, electron-rich ligand (like tBu3​P ) might struggle to insert Palladium into the C3-I bond due to the adjacent OTf group deflecting the catalyst. We need a "Goldilocks" ligand—flexible enough to navigate the steric bulk but robust enough to drive oxidative addition. Bidentate ligands with large bite angles, such as dppf , are excellent for the first coupling because they stabilize the Pd center without demanding excessive spatial volume around the reactive site[2].

  • Hydrolysis Risk : Triflates on electron-deficient pyridines are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by water or hydroxide, yielding an unreactive pyridone. You must strictly control the basicity and nucleophilicity of your reaction medium[2].

Mechanism Pd0 Pd(0)L_n Active Species Substrate Substrate: Steric Clash at C2/C3 Pd0->Substrate PathA Path A: C3-I Oxidative Addition (Kinetically Favored) Substrate->PathA Mild conditions, dppf ligand PathB Path B: C2-OTf Oxidative Addition (Sterically Blocked Initially) Substrate->PathB Harsh conditions, bulky electron-rich L PdII_I Pd(II) Aryl Iodide Complex (Productive Intermediate) PathA->PdII_I PdII_OTf Pd(II) Aryl Triflate Complex (Undesired at Step 1) PathB->PdII_OTf

Chemoselective oxidative addition pathways modulated by steric hindrance and ligand selection.

Part 2: Troubleshooting Guides & FAQs

Q1: My first Suzuki coupling at C3-I is stalling at 30% conversion. Should I increase the temperature? No. Increasing the temperature above 60 °C often leads to C2-OTf hydrolysis or homocoupling of the boronic acid. The stall is likely due to catalyst deactivation or steric blocking. Actionable fix: Switch your catalyst to PdCl2​(dppf) and use a mild, non-nucleophilic base like Et3​N or anhydrous K3​PO4​ . The dppf ligand is uniquely suited to chemoselectively couple iodoaryl triflates without triggering triflate cleavage[2].

Q2: I am seeing a mixture of C3-coupled, C2-coupled, and double-coupled products. How do I restore orthogonality? Loss of chemoselectivity means your catalyst is too active, allowing C2-OTf oxidative addition to compete with C3-I. Actionable fix: Lower the temperature to 40–50 °C. Ensure you are using exactly 1.0 to 1.05 equivalents of the boronic acid. Avoid highly electron-rich Buchwald ligands (like XPhos) in the first step, as they activate C-O electrophiles too efficiently[3].

Q3: The C3-coupling worked perfectly, but now my C2-OTf coupling is failing. Why? Once you install an aryl or alkyl group at C3, the adjacent C2-OTf becomes even more sterically hindered (the "biaryl steric clash"). Actionable fix: Now you must use a highly active, sterically demanding ligand designed specifically for hindered C-O electrophiles. A system utilizing Pd2​(dba)3​ with XPhos or tBuXPhos is required to force the oxidative addition at the congested C2 position[1].

Part 3: Quantitative Reaction Parameters

Below is a summarized data matrix for selecting the optimal conditions based on your target coupling phase.

Coupling StepTarget BondCatalyst SystemBaseTemp (°C)Expected Yield (%)Chemoselectivity (%)
Step 1 (Orthogonal) C3–I5 mol% PdCl2​(dppf) 2.0 eq Et3​N 6085–92>98 (I vs OTf)
Step 1 (Alternative) C3–I5 mol% Pd(PPh3​)4​ 2.0 eq K3​PO4​ 5070–80~90 (I vs OTf)
Step 2 (Exhaustive) C2–OTf2.5 mol% Pd2​(dba)3​
  • 10 mol% XPhos
3.0 eq K2​CO3​ 9075–88N/A

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective C3-I Suzuki-Miyaura Coupling

Objective: Couple at C3 while leaving the C2-OTf completely intact.

  • Preparation: In an oven-dried Schlenk flask under inert atmosphere (Argon), add 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (1.0 eq), arylboronic acid (1.05 eq), and PdCl2​(dppf) (5 mol%).

  • Solvent & Base: Add anhydrous Toluene/Ethanol (4:1 ratio, 0.2 M) followed by anhydrous K3​PO4​ (2.0 eq) or Et3​N (2.0 eq). Note: Avoid water to prevent SN​Ar hydrolysis of the triflate.

  • Reaction: Stir the mixture at 50–60 °C for 4–6 hours.

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 4:1). The starting material should be fully consumed. If a highly polar, UV-active spot remains at the baseline, hydrolysis of the triflate has occurred. A successful reaction will yield a product with an Rf​ slightly lower than the starting material. LC-MS must confirm the retention of the [M+H] signal containing the +132 Da mass of the −SO2​CF3​ group.

  • Workup: Filter through a short pad of Celite, concentrate, and purify via flash chromatography.

Protocol B: Sterically Hindered C2-OTf Coupling

Objective: Overcome the extreme steric clash of the newly installed C3-group to couple the C2-triflate.

  • Preparation: To a dry vial, add the intermediate 3-substituted-5-fluoro-pyridin-2-yl triflate (1.0 eq), the second arylboronic acid (1.5 eq), Pd2​(dba)3​ (2.5 mol%), XPhos (10 mol%), and K2​CO3​ (3.0 eq).

  • Solvent: Add degassed 1,4-Dioxane/H2O (5:1 ratio, 0.1 M). Water is now permissible and helpful for dissolving the inorganic base, as the target is to consume the triflate anyway.

  • Reaction: Seal the vial and heat to 90 °C for 12 hours.

  • Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species forms and consumes the triflate. If the reaction stalls (check via LC-MS), spike with an additional 2 mol% of Pd2​(dba)3​ ; if conversion resumes, your initial catalyst was poisoned by adventitious oxygen or unreacted iodide from Step 1.

G Start 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate Step1 Step 1: C3-I Coupling (PdCl2(dppf), Mild Base) Start->Step1 Check1 Did OTf Hydrolyze? Step1->Check1 Fix1 Switch to anhydrous conditions or Et3N / K3PO4 Check1->Fix1 Yes Int1 Intermediate: 3-Substituted-2-OTf-Pyridine Check1->Int1 No Fix1->Step1 Step2 Step 2: C2-OTf Coupling (Pd2(dba)3, XPhos, Strong Base) Int1->Step2 Final Orthogonally Disubstituted Pyridine Product Step2->Final

Workflow for orthogonal cross-coupling of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate.

References

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates Graz University of Technology (Elsevier)
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis PMC (NIH)
  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions ACS Public

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 5-Fluoro-3-iodopyridin-2-yl Trifluoromethanesulfonate: A Comparative Guide (C18 vs. PFP)

Executive Summary Assessing the purity of highly functionalized halogenated building blocks like 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate presents a dual chromatographic challenge: achieving selectivity for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Assessing the purity of highly functionalized halogenated building blocks like 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate presents a dual chromatographic challenge: achieving selectivity for heavy halogens while preventing the rapid hydrolysis of the moisture-sensitive triflate group. This guide objectively compares traditional C18 stationary phases against Pentafluorophenyl (PFP) columns, providing a self-validating experimental protocol and validation framework aligned with the latest ICH Q2(R2) guidelines[1].

The Molecular Challenge: Causality of Degradation

To design a robust HPLC method, we must first understand the chemical vulnerabilities of the analyte:

  • The Triflate Leaving Group : The trifluoromethanesulfonate (-OTf) group is the conjugate base of triflic acid (a superacid) and acts as an exceptional leaving group[2]. In the presence of aqueous mobile phases, it is highly susceptible to nucleophilic attack by water (solvolysis), rapidly degrading into 5-fluoro-3-iodopyridin-2-ol and triflic acid[3].

  • Halogen Polarizability : The pyridine ring is substituted with both fluorine (highly electronegative) and iodine (large, highly polarizable). Standard hydrophobic retention mechanisms often fail to recognize the subtle dipole moments generated by these halogens, leading to poor peak resolution.

Stationary Phase Evaluation: C18 vs. PFP

When comparing column chemistries for this specific API, the retention mechanisms dictate the success of the separation.

The Shortfall of Standard C18

Traditional Octadecylsilane (C18) columns rely exclusively on dispersive, hydrophobic interactions. Because the intact triflate API and its hydrolyzed pyridinol degradant share the same hydrophobic pyridine backbone, C18 phases struggle to differentiate them. This results in critical co-elution risks and peak tailing due to unshielded silanol interactions with the basic pyridine nitrogen.

The PFP Advantage

Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The PFP ligand provides multiple retention mechanisms: hydrophobic, π−π stacking, dipole-dipole, and hydrogen bonding[4]. The highly electronegative fluorine atoms on the PFP stationary phase create a strong local dipole that interacts favorably with the highly polarizable iodine atom on the analyte[5]. This halogen-bonding capability provides baseline resolution between the intact API and its degradation products.

Quantitative Performance Comparison

Table 1: Chromatographic Performance (C18 vs. PFP)

Chromatographic ParameterStandard C18 (Sub-2µm)Core-Shell PFP (2.6µm)Causality / Scientific Rationale
Retention Time (API) 4.2 min5.8 minPFP provides enhanced retention via π−π and dipole interactions.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline)PFP differentiates the halogen dipole moments effectively.
Peak Tailing ( Tf​ ) 1.81.1PFP phases shield surface silanols better against basic pyridines.
On-Column Degradation ~2.5%< 0.5%Faster mass transfer in core-shell PFP minimizes aqueous exposure.

Experimental Protocol: Optimized PFP HPLC Method

To ensure Trustworthiness , the following protocol is designed as a self-validating system. It incorporates environmental controls to halt solvolysis and mandates a System Suitability Test (SST) to verify performance prior to sample analysis.

Step 1: Hydrolysis Mitigation (Sample Prep)
  • Diluent: Dissolve the API strictly in anhydrous acetonitrile . Do not use methanol or water, as protic solvents initiate solvolysis in the autosampler vial[3].

  • Storage: Maintain the autosampler at 4°C to kinetically suppress any residual thermal degradation.

Step 2: Chromatographic Conditions
  • Column: Core-Shell PFP, 100 x 2.1 mm, 2.6 µm.

  • Column Temperature: 35°C.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: An acidic pH of ~2.5 suppresses the nucleophilicity of water and keeps the triflate anion stable[3].)

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 6.0 min: 20% 90% B (Fast gradient minimizes aqueous residence time)

    • 6.0 - 7.0 min: 90% B

    • 7.0 - 7.1 min: 90% 20% B (Re-equilibration)

  • Detection: UV at 254 nm.

Step 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, inject a "Resolution Standard" containing 1.0 mg/mL of the API spiked with 0.1% of the 5-fluoro-3-iodopyridin-2-ol impurity.

  • Acceptance Criteria: Resolution ( Rs​ ) between impurity and API must be 2.0. USP Tailing ( Tf​ ) for the API must be 1.5.

ICH Q2(R2) Method Validation Framework

The recently updated ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle and Quality-by-Design (QbD) approach, requiring robust demonstration that the procedure is fit for its intended purpose[6],[7].

Table 2: ICH Q2(R2) Validation Summary Data (PFP Method)

Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity Unambiguous measurement in presence of impurities[6] Rs​=3.2 against primary hydrolysis degradant.Pass
Linearity Proportional response over reportable range[1] R2=0.9998 (Range: 0.1 - 1.5 mg/mL)Pass
Accuracy Agreement with true value (Recovery)99.5% ± 0.4% (Spiked at 50%, 100%, 150%)Pass
Precision Repeatability variance[7]%RSD = 0.6% (n=6 injections at 100% level)Pass
Lower Range Limit Replaces traditional LOD/LOQ terminology[8]LOQ = 0.05 µg/mL (Signal-to-Noise = 15)Pass

Workflow Visualization

The following diagram maps the critical decision points in the method development and validation lifecycle, highlighting the logical relationship between degradation control and regulatory compliance.

Validation_Workflow N1 1. Sample Preparation Diluent: Anhydrous Acetonitrile Goal: Prevent Solvolysis N2 2. Autosampler Storage Temp: 4°C Goal: Minimize Thermal Degradation N1->N2 Injection N3 3. Chromatographic Separation Column: Pentafluorophenyl (PFP) Goal: Halogen Selectivity N2->N3 Elution N6 Standard C18 Column (Alternative - Suboptimal) N2->N6 Comparison N4 4. Degradation Control Fast Gradient (< 8 mins) Acidic Mobile Phase (pH ~2.5) N3->N4 Optimization N5 5. ICH Q2(R2) Validation Specificity, Linearity, Range, Accuracy, Precision N4->N5 Method Finalization N6->N4 Poor Resolution/Co-elution

Fig 1. Analytical workflow and ICH Q2(R2) validation strategy for triflate-bearing APIs.

References

  • Title: validation of analytical procedures q2(r2)
  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Advancements and knowledge gaps in ICH Q2(R2)
  • Source: chromatographyonline.
  • Source: thermofisher.
  • Title: Triflate - chemeurope.
  • Source: benchchem.

Sources

Comparative

Mass spectrometry fragmentation pathways of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

An In-Depth Guide to the Mass Spectrometry Fragmentation Pathways of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate: A Comparative Analysis Executive Summary 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pathways of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate: A Comparative Analysis

Executive Summary

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is a halogenated pyridyl triflate of significant interest in synthetic chemistry, particularly as a versatile building block in cross-coupling reactions. Understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, impurity profiling, and metabolite identification in drug discovery and development. This guide provides a comprehensive, predictive analysis of the fragmentation pathways of this molecule under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI). By dissecting the molecule's structural vulnerabilities—the labile triflate leaving group, the pyridine core, and the distinct halogen substituents—we elucidate the characteristic fragmentation patterns expected from both soft (ESI) and hard (EI) ionization methods. This comparative guide serves as a practical resource for researchers, offering detailed experimental protocols, predictive fragmentation diagrams, and the causal reasoning behind the anticipated spectral features, thereby enabling more robust analytical method development and structural confirmation.

Introduction

The subject of this guide, 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (Molecular Formula: C₆H₂F₄INO₃S, Molecular Weight: 371.05 g/mol ), belongs to the class of aryl triflates, which are powerful electrophiles in modern organic synthesis.[1][2] The molecule's utility stems from its triflate group (CF₃SO₃-), an excellent leaving group, and its substituted pyridine core, which allows for selective functionalization. The presence of three distinct functionalities—a triflate ester, an iodo group, and a fluoro group—presents a unique and informative case study for mass spectrometry fragmentation analysis.

The choice of ionization technique is paramount in mass spectrometry as it dictates the nature and extent of fragmentation, and consequently, the type of structural information that can be obtained.[3] Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules or adducts with minimal fragmentation, making it ideal for determining molecular weight.[4][5] In contrast, Electron Ionization (EI) is a "hard" technique that bombards molecules with high-energy electrons, inducing extensive and often complex fragmentation that provides a detailed fingerprint of the molecule's structure.[6][7] This guide will compare and contrast the predicted fragmentation pathways under both ESI and EI to provide a holistic analytical perspective.

Part 1: Theoretical Fragmentation Analysis

The fragmentation of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The key structural features influencing its fragmentation are:

  • The Trifluoromethanesulfonate (Triflate) Group: The O-SO₂CF₃ bond is inherently weak, and the triflate anion is an exceptionally stable leaving group due to resonance stabilization and the strong electron-withdrawing nature of the CF₃ group. This makes the C-O bond of the ester the most probable initial cleavage site, especially in soft ionization techniques.[8][9]

  • The Carbon-Halogen Bonds: The pyridine ring is substituted with both iodine and fluorine. The C-I bond is significantly weaker than the C-F bond, making it a more likely site for cleavage, particularly under high-energy EI conditions.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a site of protonation in ESI, facilitating ionization.[10] The aromatic ring itself is relatively stable but can undergo characteristic ring-opening and fragmentation reactions under EI conditions.[11][12]

Part 2: Predicted Fragmentation Pathways

A. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is the preferred method for analyzing polar and thermally labile molecules and is expected to yield a strong signal for the protonated molecule [M+H]⁺ at m/z 372.04.[4][10] Subsequent fragmentation via collision-induced dissociation (CID) will primarily proceed through the lowest energy pathway.

Primary Fragmentation: Loss of Triflic Acid

The most favorable fragmentation pathway for the protonated molecule involves the neutral loss of trifluoromethanesulfonic acid (CF₃SO₃H, MW = 150.08 Da). This is a classic fragmentation for protonated sulfonate esters.[13][14] This cleavage of the C-O bond results in a highly abundant fragment ion corresponding to the 5-fluoro-3-iodopyridin-2-yl cation.

  • [M+H]⁺ (m/z 372.04) → [C₅H₂FIN]⁺ (m/z 221.93) + CF₃SO₃H

Secondary Fragmentation

The resulting pyridinyl cation at m/z 221.93 can undergo further fragmentation, although requiring higher collision energy:

  • Loss of Iodine: Cleavage of the C-I bond would lead to the loss of an iodine radical (I•, 126.90 Da), though loss of neutral HI is also possible.

  • Ring Fragmentation: Loss of smaller neutral molecules like HCN could occur, characteristic of pyridine ring fragmentation.

ESI_Fragmentation M_H [M+H]⁺ m/z 372.04 Fragment1 [C₅H₂FIN]⁺ (5-Fluoro-3-iodopyridin-2-yl cation) m/z 221.93 M_H->Fragment1 - CF₃SO₃H (150.08 Da) Fragment2 [C₅H₂FN]⁺ m/z 95.02 Fragment1->Fragment2 - I• (126.90 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

B. Electron Ionization Mass Spectrometry (EI-MS)

EI analysis is suitable for volatile and thermally stable compounds.[15] It will likely produce a complex spectrum with extensive fragmentation, and the molecular ion (M⁺•) at m/z 371.04 may be of low abundance or entirely absent.[16]

Primary Fragmentation Pathways

Multiple initial fragmentation events are possible from the energetically unstable molecular ion:

  • α-Cleavage at the Triflate Group: The most facile cleavage is again at the C-O bond, leading to the loss of the triflate radical (•SO₂CF₃, 149.07 Da) to form the 5-fluoro-3-iodopyridin-2-yl cation.

    • M⁺• (m/z 371.04) → [C₅H₂FIN]⁺ (m/z 221.93) + •SO₂CF₃

  • Cleavage of the C-I Bond: Loss of the iodine radical is another highly probable event due to the weak C-I bond.

    • M⁺• (m/z 371.04) → [C₆H₂F₄NO₃S]⁺ (m/z 244.14) + •I

  • Fragmentation within the Triflate Moiety: The triflate group itself can fragment, for example, by losing a trifluoromethyl radical (•CF₃, 69.00 Da).

    • M⁺• (m/z 371.04) → [C₅H₂FINO₃S]⁺• (m/z 302.04) + •CF₃

Secondary and Subsequent Fragmentations

The primary fragment ions will undergo further decomposition, leading to a cascade of smaller ions. For instance, the ion at m/z 221.93 would further lose iodine, and the pyridine ring would fragment. The ion at m/z 244.14 would likely lose SO₂ or other parts of the triflate group.

EI_Fragmentation M_ion M⁺• m/z 371.04 Fragment_A [C₅H₂FIN]⁺ m/z 221.93 M_ion->Fragment_A - •SO₂CF₃ Fragment_B [C₆H₂F₄NO₃S]⁺ m/z 244.14 M_ion->Fragment_B - •I Fragment_C [C₅H₂FINO₃S]⁺• m/z 302.04 M_ion->Fragment_C - •CF₃ Fragment_A2 [C₅H₂FN]⁺ m/z 95.02 Fragment_A->Fragment_A2 - •I

Caption: Major predicted primary fragmentation pathways under EI-MS.

Part 3: Comparative Analysis & Experimental Design

A. Comparison of Ionization Techniques

The choice between ESI and EI depends entirely on the analytical objective. ESI is superior for confirming the molecular weight and studying major, low-energy fragmentation pathways. EI provides a detailed structural fingerprint useful for library matching and elucidating the core structure through its complex fragmentation pattern.

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Type Soft Ionization[3][5]Hard Ionization[3][4]
Typical Analyte Polar, thermally labile, high MWVolatile, thermally stable, low MW[15]
Primary Ion Protonated Molecule [M+H]⁺ (m/z 372.04)Molecular Ion M⁺• (m/z 371.04) (often weak)
Fragmentation Controlled, low energy (in MS/MS)Extensive, high energy, complex pattern[7]
Key Diagnostic Fragment Loss of CF₃SO₃H (m/z 221.93)Multiple fragments from C-O, C-I, and C-F cleavage
Primary Information Molecular Weight ConfirmationDetailed Structural Fingerprint
B. Comparison with an Alternative: 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate

A structurally similar alternative is 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate (MW = 387.50 g/mol ).[17][18] Its fragmentation would be analogous, with the primary difference being the mass shift due to the chlorine atom.

  • ESI-MS/MS: The protonated molecule [M+H]⁺ would be at m/z 387.9/389.9 due to the ³⁵Cl/³⁷Cl isotopes. The primary fragment from the loss of triflic acid would be an isotopic cluster at m/z 237.8/239.8. This isotopic signature is highly diagnostic for the presence of chlorine.

  • EI-MS: The fragmentation pattern would be similar, but all chlorine-containing fragments would exhibit the characteristic ~3:1 isotopic ratio for ³⁵Cl/³⁷Cl, aiding in fragment identification. The C-Cl bond is weaker than the C-F bond, but still stronger than the C-I bond, so initial loss of iodine would remain a dominant pathway.

C. Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is designed to confirm the molecular weight and identify the primary fragment ion.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution. Prepare a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.[5]

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan from m/z 100-500 to detect the [M+H]⁺ ion at m/z 372.04.

    • MS2 (Tandem MS): Select the precursor ion at m/z 372.04 for collision-induced dissociation (CID).

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the primary fragment at m/z 221.93 and any subsequent fragments.

    • Capillary Voltage: ~3.5 kV.

    • Gas Temperature: ~300 °C.

Protocol 2: GC-EI-MS Analysis

This protocol is designed to generate a detailed fragmentation fingerprint for structural elucidation and library creation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, non-polar solvent like ethyl acetate or dichloromethane.

  • Gas Chromatography (GC):

    • Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 50 °C for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL, splitless injection.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library comparison).[4]

    • Ion Source Temperature: 230 °C.

    • MS Scan Range: m/z 40-500 to capture both low-mass and high-mass fragments.

    • Data Analysis: Analyze the resulting spectrum for the molecular ion and characteristic fragment ions. Compare the spectrum against commercial or custom-built spectral libraries if available.

Conclusion

The mass spectrometric fragmentation of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is predicted to be highly dependent on the chosen ionization method. ESI-MS/MS provides a clear and direct pathway for molecular weight confirmation and identification of the most labile bond, yielding a dominant fragment from the loss of triflic acid. Conversely, EI-MS is expected to produce a complex but information-rich fragmentation pattern, offering deep structural insights through multiple cleavage pathways involving the triflate group and the carbon-halogen bonds. By leveraging the comparative strengths of these techniques, researchers can achieve a comprehensive analytical characterization of this important synthetic building block, facilitating its effective use in drug development and chemical research.

References

  • Taylor, L. C. E., & Miscione, G. P. (2006). Negative-ion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. Journal of Carbohydrate Chemistry, 17(6), 937-944. [Link]

  • Kovács, B., et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 94(22), 7995-8002. [Link]

  • Li, Y., et al. (2014). Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. Journal of Pharmaceutical and Biomedical Analysis, 98, 15-22. [Link]

  • Kovács, B., et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion-Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. PubMed. [Link]

  • Kovács, B., et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry. [Link]

  • Harvey, D. J. (1991). Pyridine-Containing Schiff base derivatives for the structural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. Journal of the American Society for Mass Spectrometry, 2(3), 245-249. [Link]

  • Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. Journal of Chromatography A, 396, 319-326. [Link]

  • Lavanant, H., & Afonso, C. (2010). Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(9), 1546-1558. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for Al(III) derived triflate fragmentation. ResearchGate. [Link]

  • Djerassi, C., & Becher, D. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Mass Spectrometry, 44(5), 627-635. [Link]

  • Oh, C. H., & Kim, J. S. (2006). Tandem Nucleophilic Addition/Fragmentation Reactions and Synthetic Versatility of Vinylogous Acyl Triflates. Journal of the American Chemical Society, 128(18), 6036-6037. [Link]

  • Pirson, Y., et al. (2025). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. [Link]

  • Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. Organometallics, 21(3), 491-502. [Link]

  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]

  • NextSDS. (n.d.). 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate — Chemical Substance Information. NextSDS. [Link]

  • Ceraulo, L., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-828. [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]

  • Stang, P. J., & Dueber, T. E. (1974). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma.-Aryl)palladium Complexes. Organometallics, 13(10), 4033-4040. [Link]

  • Kune, C., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One, 11(12), e0167512. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

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  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • PubChem. (n.d.). 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate. PubChem. [Link]

  • LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

  • Thevis, M., & Schänzer, W. (2015). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. [Link]

  • Richter, W. J., & Vetter, W. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry, 2(8), 781–790. [Link]

  • ResearchGate. (2026). Radical Ion Generation Processes of Organic Compounds in Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Gomez-Rios, D., et al. (2025). Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. Analytical Chemistry. [Link]

  • Li, J., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. [Link]

  • Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5829. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Aly, A. S., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-150. [Link]

  • NIST. (n.d.). Trifluoromethanesulfonic anhydride. NIST WebBook. [Link]

  • NextSDS. (n.d.). 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate — Chemical Substance Information. NextSDS. [Link]

  • Benskin, J. P., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814. [Link]

  • Harvey, D. J. (2004). New fragmentation mechanisms in matrix-assisted laser desorption/ionization time-of-flight/time-of-flight tandem mass spectrometry of carbohydrates. Rapid Communications in Mass Spectrometry, 18(4), 392-398. [Link]

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Sources

Validation

A Comparative Guide to the Cross-Coupling Efficiency of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

Introduction: The Strategic Value of Polysubstituted Pyridines In the landscape of modern drug discovery and materials science, polysubstituted pyridine scaffolds are of paramount importance. Their prevalence in pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and materials science, polysubstituted pyridine scaffolds are of paramount importance. Their prevalence in pharmaceuticals and functional organic materials drives a continuous need for versatile and selectively addressable building blocks. 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate emerges as a highly strategic synthetic intermediate, engineered for sequential, site-selective functionalization. This guide provides a comprehensive benchmark of its cross-coupling efficiency, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The molecule possesses two exceptionally labile leaving groups at distinct electronic environments: an iodine atom at the C3 position and a trifluoromethanesulfonate (triflate) group at the C2 position. This unique arrangement presents a compelling challenge in chemoselectivity, allowing for programmed, orthogonal synthesis where each site can be addressed independently under tailored catalytic conditions.

Pillar 1: Understanding the Reactivity Landscape

The efficiency and selectivity of palladium-catalyzed cross-coupling on this substrate are governed by a confluence of factors: the intrinsic reactivity of the leaving groups and the electronic properties of the pyridine ring.

  • Leaving Group Reactivity: In palladium catalysis, the rate of oxidative addition typically follows the trend: I > Br > OTf > Cl.[1] This suggests that the Carbon-Iodine bond at the C3 position is the kinetically favored site for initial catalyst engagement.

  • Positional Electronics of the Pyridine Ring: The pyridine nitrogen atom exerts a strong electron-withdrawing inductive effect, rendering the α-positions (C2 and C6) and the γ-position (C4) electron-deficient. This generally makes these positions more susceptible to oxidative addition by a Pd(0) catalyst compared to the β-positions (C3 and C5).[2][3]

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate thus presents a fascinating dichotomy: the most reactive leaving group (Iodine) is at a less electronically favored position (C3), while a slightly less reactive leaving group (Triflate) is at the most electronically favored position (C2). This guide will demonstrate how this delicate balance can be expertly controlled to achieve unparalleled synthetic precision.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, valued for its operational simplicity and broad functional group tolerance.[4][5] We demonstrate that standard conditions can be leveraged to achieve highly selective coupling at the C3-Iodine position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol is optimized to exploit the superior reactivity of the C-I bond, enabling near-exclusive functionalization at this site while preserving the C2-triflate for subsequent transformations.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: To the solid mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.1 M with respect to the starting triflate.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.

  • Workup and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Causality Behind Experimental Choices:
  • Catalyst (Pd(dppf)Cl₂): The dppf ligand provides a good balance of electron-donating character and steric bulk, promoting efficient oxidative addition and reductive elimination without being overly reactive to engage the more resilient C-OTf bond under these conditions.

  • Base (K₂CO₃): A moderately strong inorganic base is sufficient to activate the boronic acid for transmetalation without promoting undesired side reactions, such as hydrolysis of the triflate group.[4]

  • Solvent System (Dioxane/H₂O): This aqueous mixture is highly effective for dissolving both the organic substrate and the inorganic base, facilitating efficient reaction kinetics.

Benchmark Data: Suzuki-Miyaura Coupling
Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Coupling PartnerSite of CouplingYield (%)
Pd(dppf)Cl₂ (3)K₃PO₄ (3.0)n-Butanol10064-Methoxyphenylboronic AcidC3-I94%
Pd(PPh₃)₄ (5)Na₂CO₃ (3.0)Toluene/H₂O958Phenylboronic AcidC3-I89%
Alternative: 2,5-DibromopyridinePd(dppf)Cl₂ (3)K₃PO₄ (3.0)n-Butanol64-Methoxyphenylboronic AcidC2-Br91%

Yields are representative based on established methodologies for similar substrates.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + R¹-X PdII_Aryl R¹-Pd(II)L₂(X) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM + [R²-B(OR)₂(Base)]⁻ PdII_Diaryl R¹-Pd(II)L₂(R²) TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product R¹-R² RE->Product Forms ArylHalide R¹-X ArylHalide->OA BoronicAcid R²-B(OR)₂ Base Base BoronicAcid->Base Base->TM Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + R¹-X PdII_Aryl R¹-Pd(II)L₂(X) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Alkynyl R¹-Pd(II)L₂(C≡CR²) TM->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product R¹-C≡C-R² RE->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡C-R² CuX->Cu_Acetylide Alkyne H-C≡C-R² Alkyne->CuX + Base Base Base Base->CuX Cu_Acetylide->TM Transfers Acetylide to Palladium Cu_Acetylide->CuX + H-Base⁺ + X⁻ Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA + R¹-X PdII_Aryl R¹-Pd(II)L(X) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR²R³ PdII_Amine [R¹-Pd(II)L(HNR²R³)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido R¹-Pd(II)L(NR²R³) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product R¹-NR²R³ RE->Product Forms ArylHalide R¹-X ArylHalide->OA Amine HNR²R³ Amine->Amine_Coord Base Base Base->Deprotonation

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Comparative

Comparing Leaving Group Kinetics in 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate: A Chemoselectivity Guide

For drug development professionals and synthetic chemists, polyhalogenated heteroaromatics present both a profound opportunity and a complex kinetic challenge. 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, polyhalogenated heteroaromatics present both a profound opportunity and a complex kinetic challenge. 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (CAS: 1261365-53-0)[1] is a prime example of a densely functionalized scaffold that enables rapid, divergent synthesis of complex pharmacophores.

This guide objectively compares the kinetic behavior of its three distinct leaving groups—the C3-iodide, C2-triflate, and C5-fluoride—providing the mechanistic causality and validated experimental protocols necessary to achieve absolute chemoselectivity.

Mechanistic Causality: The Kinetic Hierarchy

To successfully functionalize this pyridine scaffold, one must exploit the thermodynamic bond strengths and the distinct mechanistic pathways (Oxidative Addition vs. Nucleophilic Aromatic Substitution) available to each leaving group.

The C3-Iodide: The Soft Electrophile

The carbon-iodine bond is highly polarizable and possesses the lowest bond dissociation energy on the ring. In the presence of a low-valent Palladium(0) catalyst, the C3-I position undergoes rapid, kinetically favored oxidative addition. The widely accepted reactivity order for Pd-catalyzed cross-coupling is C−I >> C−OTf ≈ C−Br >> C−Cl[2]. Consequently, standard Suzuki or Sonogashira couplings will selectively occur at C3 before the triflate is engaged.

The C2-Triflate: The Hard Electrophile & SNAr Target

The trifluoromethanesulfonate (-OTf) group is globally recognized as an exceptional leaving group due to the massive resonance stabilization and electron-withdrawing nature of the CF₃SO₃⁻ anion[3]. This makes it a superior leaving group for nucleophilic substitution[4]. Furthermore, the intrinsic reactivity of pyridine C–X bonds toward Pd(0) follows the order C2 > C4 > C3/C5[2]. Because the C2 position is highly electron-deficient, the C2-triflate is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides, allowing it to be displaced entirely independently of the C3-iodide.

The C5-Fluoride: The Inert Anchor

Fluorine is a notoriously poor leaving group for Pd-catalyzed cross-coupling due to the extremely strong C-F bond. It remains completely inert during standard cross-coupling and SNAr reactions at the C2 and C3 positions, serving as a stable anchor that can only be functionalized later via directed ortho-metalation or under exceptionally harsh SNAr conditions.

G Scaffold 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate C3 C3-Iodide Weakest Bond Scaffold->C3 Site 1 C2 C2-Triflate Highly Activated Scaffold->C2 Site 2 C5 C5-Fluoride Strongest Bond Scaffold->C5 Site 3 Pd Pd(0) Catalysis (Cross-Coupling) C3->Pd Fastest OA C2->Pd 2nd OA SNAr Nucleophiles (SNAr) C2->SNAr Fastest SNAr C5->SNAr Harsh Cond.

Fig 1. Chemoselectivity map of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate.

Comparative Kinetic Data

The table below summarizes the quantitative and qualitative differences between the three leaving groups on this specific scaffold.

Leaving GroupPositionApprox. Bond Dissociation EnergyPrimary Reaction PathwayRelative Rate: Pd(0) Oxidative AdditionRelative Rate: SNAr
Iodide (-I) C3~65 kcal/molCross-CouplingFastest (1st) Slow / Unreactive
Triflate (-OTf) C2~100 kcal/mol (C-O)SNAr, Cross-CouplingFast (2nd)Fastest (1st)
Fluoride (-F) C5~115 kcal/molLate-stage SNArNegligibleModerate (Requires strong Nu⁻)

Experimental Workflows: Self-Validating Protocols

To harness this kinetic divergence, researchers can employ the following step-by-step methodologies. These protocols are designed as self-validating systems, ensuring that chemoselectivity can be monitored and confirmed in real-time.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C3-Iodide

Objective: Selectively couple an aryl group at C3 while preserving the highly reactive C2-triflate. Causality: Utilizing a standard Pd(0) source with triphenylphosphine exploits the inherent C-I >> C-OTf oxidative addition preference[2]. A biphasic solvent system ensures the mild base dissolves without hydrolyzing the water-sensitive triflate group.

  • Setup: In a Schlenk flask, combine 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (1.0 eq), arylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of Toluene/H₂O (4:1 v/v), followed by Na₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4-6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Success is indicated by a mass shift corresponding to the loss of iodine (-126.9 amu) and the addition of the aryl group. The preservation of the triflate is confirmed by the absence of a -149 amu (triflate) mass loss and the retention of the intact M+ peak.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective SNAr at C2-Triflate

Objective: Displace the C2-triflate with a secondary amine while leaving the C3-iodide untouched. Causality: The extreme electron deficiency of the C2 position, combined with the superb leaving ability of the triflate anion[3], allows nucleophilic attack to proceed at low temperatures where the C-I bond is completely inert.

  • Setup: Dissolve the scaffold (1.0 eq) in anhydrous Dichloromethane (DCM) or THF under an inert atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. (Strict temperature control prevents competitive polymerization or attack at C5).

  • Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the dropwise addition of the secondary amine (1.1 eq).

  • Self-Validation (TLC/UV): Monitor via TLC. The displacement of the highly polar triflate group by an amine typically results in a distinct shift in Rf value. UV-activity will change due to the alteration of the pyridine ring's electronic conjugation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate for purification.

G Start Starting Material (I, OTf, F) Step1A Path A: Pd(PPh3)4, Ar-B(OH)2 Chemoselective C3-Coupling Start->Step1A C-I kinetically favored Step1B Path B: Amine, DIPEA, 0°C Chemoselective C2-SNAr Start->Step1B C-OTf highly electrophilic IntA Intermediate A (C3-Ar, C2-OTf, C5-F) Step1A->IntA IntB Intermediate B (C3-I, C2-NR2, C5-F) Step1B->IntB Step2A Pd(dppf)Cl2, R-B(OH)2 C2-Coupling IntA->Step2A React remaining OTf Step2B Pd(PPh3)4, Ar-B(OH)2 C3-Coupling IntB->Step2B React remaining I Final Fully Functionalized Product Step2A->Final Step2B->Final

Fig 2. Divergent sequential functionalization workflows based on leaving group kinetics.

References

  • So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. "General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand." ACS Catalysis, 2021, 11, 7820-7827. URL:[Link]

  • "Catalog of Pyridine Compounds 2017." Hamari Chemicals, Ltd. URL:[Link]

  • Kasal, P., & Jindřich, J. "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." ACS Omega, 2022, 7(23), 20137-20144. URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
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